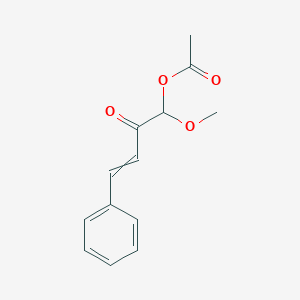![molecular formula C11H13NO2S B14390538 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile CAS No. 88098-26-4](/img/structure/B14390538.png)
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile is a chemical compound that features a thiophene ring, a dioxolane ring, and a butanenitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile typically involves the formation of the dioxolane ring followed by the introduction of the thiophene and butanenitrile groups. Common synthetic methods include:
Paal-Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simple heterocyclic compound with a sulfur atom in a five-membered ring.
Furan: Similar to thiophene but with an oxygen atom instead of sulfur.
Pyrrole: Contains a nitrogen atom in the five-membered ring.
Uniqueness
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile is unique due to the combination of the thiophene and dioxolane rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
88098-26-4 |
|---|---|
Formule moléculaire |
C11H13NO2S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
4-(2-thiophen-2-yl-1,3-dioxolan-2-yl)butanenitrile |
InChI |
InChI=1S/C11H13NO2S/c12-6-2-1-5-11(13-7-8-14-11)10-4-3-9-15-10/h3-4,9H,1-2,5,7-8H2 |
Clé InChI |
QWHVZHSQURCSDG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CCCC#N)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


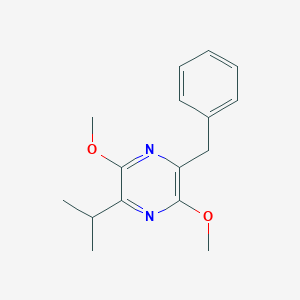
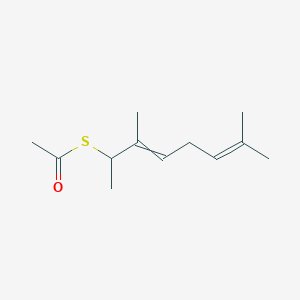
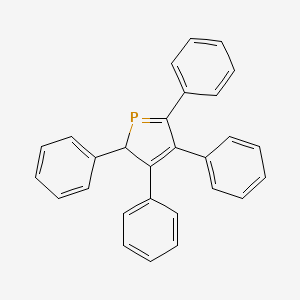
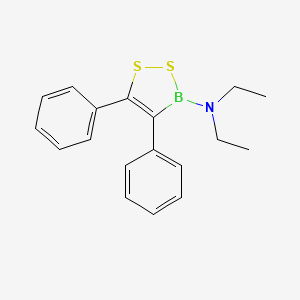
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
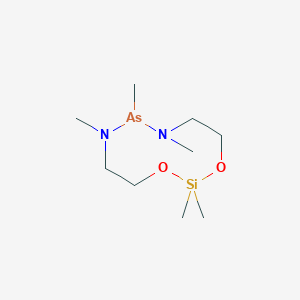

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)

![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)
